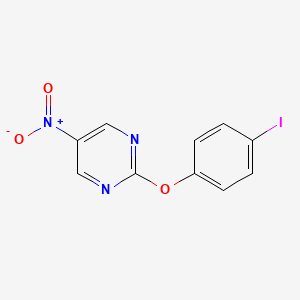
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide, also known as MTA, is a chemical compound that has been widely used in scientific research due to its unique properties. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the regulation of cellular methylation.
作用机制
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide exerts its effects by inhibiting SAHH, which is responsible for the hydrolysis of S-adenosylhomocysteine (SAH) to homocysteine and adenosine. SAH is a potent inhibitor of methyltransferases, enzymes that transfer methyl groups to DNA, RNA, and proteins. By inhibiting SAHH, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide increases the levels of SAH, which in turn inhibits methyltransferases and alters gene expression patterns.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and alter gene expression patterns. In vivo studies have shown that N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can modulate the immune response, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in lab experiments is its specificity for SAHH. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide does not inhibit other enzymes involved in methylation, making it a valuable tool for investigating the role of SAHH in cellular methylation. However, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research involving N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide. One area of interest is the development of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in combination with other epigenetic modifiers to achieve synergistic effects. Finally, the role of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide in the regulation of cellular metabolism and energy homeostasis is an emerging area of research that warrants further investigation.
Conclusion:
In conclusion, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide is a potent inhibitor of SAHH that has been widely used in scientific research. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has a variety of biochemical and physiological effects and has been used in a variety of research areas, including cancer biology, epigenetics, and neuroscience. While N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has some limitations, its specificity for SAHH makes it a valuable tool for investigating the role of cellular methylation in health and disease.
合成方法
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-methylbenzamide with thiosalicylic acid in the presence of a base. The resulting intermediate is then treated with methylamine to yield the final product, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide. The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been widely used in scientific research as a tool to investigate the role of SAHH in cellular methylation. SAHH is a critical enzyme that regulates the levels of S-adenosylmethionine (SAM), a key methyl donor in the cell. By inhibiting SAHH, N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide can modulate cellular methylation and alter gene expression patterns. N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide has been used in a variety of research areas, including cancer biology, epigenetics, and neuroscience.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14-12-6-4-3-5-11(12)13(16)15(2)10-7-8-19(17,18)9-10/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWEZIEZATSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N(C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(methylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

![3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)
